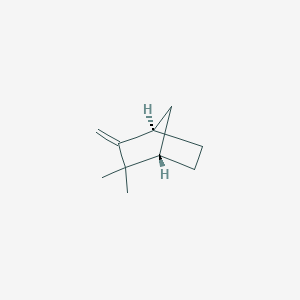

(-)-Camphene

概述

描述

(-)-Camphene: is a bicyclic monoterpene that is naturally occurring in various essential oils, including those of coniferous trees. It is a colorless crystalline solid with a characteristic pungent odor. This compound is used in the synthesis of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions:

From Pinene: One common synthetic route involves the isomerization of alpha-pinene or beta-pinene under acidic conditions. This reaction typically uses catalysts such as sulfuric acid or aluminum chloride.

From Camphor: Another method involves the reduction of camphor using reagents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: Industrial production of (-)-Camphene often involves the catalytic isomerization of alpha-pinene derived from turpentine oil. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

化学反应分析

Types of Reactions:

Oxidation: (-)-Camphene can undergo oxidation reactions to form camphor and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction of this compound can yield isobornyl derivatives using reagents like lithium aluminum hydride.

Substitution: Halogenation reactions can occur, where this compound reacts with halogens such as chlorine or bromine to form halogenated camphene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Halogenation: Chlorine gas in the presence of light or a catalyst.

Major Products:

Oxidation: Camphor, camphene hydroperoxide.

Reduction: Isobornyl derivatives.

Halogenation: Chlorocamphene, bromocamphene.

科学研究应用

Chemistry:

- Used as a starting material in the synthesis of various organic compounds.

- Acts as a chiral building block in asymmetric synthesis.

Biology:

- Investigated for its antimicrobial properties against various bacterial and fungal strains.

- Studied for its potential anti-inflammatory effects.

Medicine:

- Explored for its use in the formulation of pharmaceuticals, particularly in the treatment of respiratory conditions.

Industry:

- Widely used in the fragrance industry for the production of perfumes and colognes.

- Utilized in the flavor industry to impart a woody, earthy aroma to food products.

作用机制

The mechanism of action of (-)-Camphene involves its interaction with various molecular targets, including enzymes and receptors. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

相似化合物的比较

Alpha-Pinene: Another bicyclic monoterpene with similar structural features but different chemical reactivity.

Beta-Pinene: Similar to alpha-pinene but with a different arrangement of the double bond.

Camphor: An oxygenated derivative of camphene with distinct chemical properties.

Uniqueness:

- (-)-Camphene is unique due to its specific stereochemistry, which imparts distinct olfactory and chemical properties.

- Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

生物活性

(-)-Camphene, a bicyclic monoterpene found in various essential oils, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

- Chemical Structure : this compound is characterized by its unique bicyclic structure, which contributes to its biological properties.

- Molecular Formula : C10H16

- CAS Number : 79-92-5

Cardioprotective Effects

Recent studies have demonstrated that this compound exhibits significant cardioprotective effects, particularly in models of myocardial ischemia-reperfusion (I/R) injury.

- Mechanism : Camphene enhances antioxidant defenses, reducing oxidative stress and cellular damage during I/R events. It activates manganese superoxide dismutase (Mn-SOD) and glutathione reductase (GR), which are crucial for maintaining redox homeostasis in cardiac tissues .

| Parameter | Control Hearts | I/R Hearts | I/R + Camphene |

|---|---|---|---|

| Mn-SOD Activity (U/μg) | 0.62 ± 0.04 | 0.32 ± 0.03 | 0.48 ± 0.05 |

| GR Activity (U/μg) | Not reported | Decreased | Not reported |

These results suggest that camphene pretreatment can significantly mitigate infarct size and improve cardiac function post-I/R injury .

Lipid-Lowering Effects

This compound has also shown hypolipidemic properties, particularly in hyperlipidemic animal models.

- Study Findings : In a study involving hyperlipidemic rats, camphene reduced plasma cholesterol levels by up to 39% and triglycerides by 34%, without affecting HMG-CoA reductase activity. This suggests an alternative pathway for lipid regulation through the modulation of sterol regulatory element-binding proteins (SREBPs) .

| Lipid Parameter | Control | Camphene Treatment |

|---|---|---|

| Cholesterol (mg/dL) | Baseline | Reduced by 39% |

| Triglycerides (mg/dL) | Baseline | Reduced by 34% |

Antioxidant Activity

This compound exhibits potent antioxidant properties, demonstrated through various in vitro assays.

- Mechanism : The compound has been shown to scavenge free radicals effectively and enhance nitric oxide production, which is vital for vascular health . Its antioxidant capacity was evaluated using the TRAP and TAR parameters, indicating a strong ability to neutralize reactive oxygen species .

Antinociceptive Properties

Research indicates that this compound possesses antinociceptive effects, potentially beneficial in pain management.

- Experimental Results : In animal models, camphene demonstrated significant pain relief in acetic acid-induced writhing tests and formalin-induced nociception tests at higher doses .

Case Studies and Clinical Implications

While much of the research on this compound has been conducted in vitro or in animal models, its implications for human health are promising:

- Myocardial Ischemia : The cardioprotective effects suggest potential applications in treating heart diseases characterized by oxidative stress.

- Hyperlipidemia Management : The lipid-lowering properties indicate that camphene could be explored as a complementary therapy for managing cholesterol levels.

- Pain Relief : Its antinociceptive activity opens avenues for further investigation into natural pain management strategies.

属性

IUPAC Name |

(1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPUJAZIXJMDBK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@H](C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046538 | |

| Record name | (-)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-04-7 | |

| Record name | l-Camphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Camphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YAV509FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-camphene?

A1: The molecular formula of this compound is C10H16, and its molecular weight is 136.23 g/mol.

Q2: Is there any available spectroscopic data on this compound?

A2: Yes, researchers frequently employ gas chromatography-mass spectrometry (GC-MS) to analyze this compound and other volatile compounds in essential oils. [, , , , , , , , ]

Q3: What materials are compatible with this compound?

A3: this compound is often used in conjunction with biodegradable polyesters. In a study on air-filled polymeric microcapsules, this compound served as a solvent for the polyester, facilitating the formation of a polymeric wall during microcapsule production. []

Q4: How is this compound used in the production of other compounds?

A4: this compound can be isomerized to produce other valuable compounds. One study demonstrated the use of turpentine, rich in α-pinene and camphene, as a raw material for synthesizing camphor. Fractional distillation followed by isomerization of the α-pinene and camphene fractions yielded camphor with comparable conversion rates to commercial processes. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Researchers have synthesized derivatives of this compound to explore their anti-tuberculosis activity. Specifically, modifications to this compound led to the discovery of three derivatives that exhibited promising activity against multidrug-resistant Mycobacterium tuberculosis at acidic pH, synergy with the anti-tuberculosis drug pyrazinamide, and low cytotoxicity. []

Q6: Are there any challenges associated with the stability of this compound?

A6: One study found that this compound, along with tricyclene, presented challenges in the industrial production of air-filled polymeric microcapsules due to their melting points above 30°C. [] This highlights the need to consider stability and formulation strategies when working with this compound.

Q7: What is the environmental fate of toxaphene, a pesticide containing chlorinated camphenes?

A7: Toxaphene, now banned due to its environmental persistence and toxicity, serves as a reminder of the potential long-term effects of chlorinated camphenes. Research has shown that toxaphene persists in the environment, accumulating in the Arctic even after its ban. [] This highlights the importance of understanding the environmental impact and degradation pathways of compounds containing this compound.

Q8: Are there any alternatives to this compound in specific applications?

A8: In the production of air-filled polymeric microcapsules, researchers explored cyclooctane and cyclohexane as alternatives to this compound due to their wider liquid temperature range. These alternatives improved production yields and acoustic attenuation. [] This illustrates the potential for finding suitable substitutes for this compound depending on the desired application.

Q9: What tools are available for studying this compound and related compounds?

A9: Researchers utilize various analytical methods, including GC-MS [, , , , , , , , ], dynamic headspace sampling coupled with thermal desorption-GC-MS [], and proton transfer reaction-mass spectrometry (PTR-MS) []. These methods allow for the identification, quantification, and characterization of this compound and its derivatives in complex mixtures, enabling further research and development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。